molecular formula C12H20N2O3Si B13463992 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline

2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline

Cat. No.: B13463992
M. Wt: 268.38 g/mol
InChI Key: OZXORDSVCBTVRT-UHFFFAOYSA-N
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Description

2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nitroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline typically involves the protection of the hydroxyl group of 5-nitroaniline with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired silyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-5-aminoaniline.

    Substitution: Formation of 5-nitroaniline upon silyl ether cleavage.

Scientific Research Applications

2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.

    Biology: Potential use in the synthesis of biologically active molecules and probes.

    Medicine: May be used in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline primarily involves the reactivity of its functional groups. The tert-butyldimethylsilyl group serves as a protecting group for the hydroxyl moiety, preventing unwanted reactions during synthetic processes. The nitro group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is unique due to the presence of both a nitro group and a TBDMS-protected hydroxyl group. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable intermediate in the preparation of multifunctional molecules.

Properties

Molecular Formula

C12H20N2O3Si

Molecular Weight

268.38 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-5-nitroaniline

InChI

InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-11-7-6-9(14(15)16)8-10(11)13/h6-8H,13H2,1-5H3

InChI Key

OZXORDSVCBTVRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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